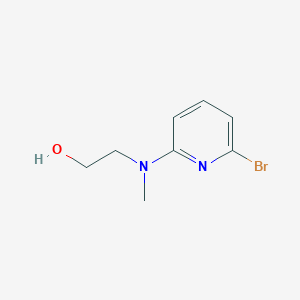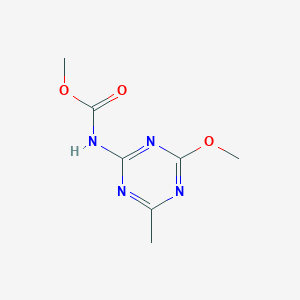
9,10-dioxoanthracene-1-diazonium; hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxoanthracene-1-diazonium; hydrogen sulfate typically involves the diazotization of 9,10-dihydro-9,10-dioxoanthracene. This process generally requires the use of nitrous acid (HNO2) in an acidic medium, such as sulfuric acid (H2SO4), to form the diazonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
9,10-dioxoanthracene-1-diazonium; hydrogen sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the diazonium group to an amino group.
Substitution: The diazonium group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
科学的研究の応用
9,10-dioxoanthracene-1-diazonium; hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of biochemical pathways involving diazonium compounds.
Medicine: Investigated for potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 9,10-dioxoanthracene-1-diazonium; hydrogen sulfate involves the formation of reactive intermediates, such as free radicals or carbocations, which can undergo further chemical transformations. The diazonium group is highly reactive and can participate in various electrophilic and nucleophilic reactions, targeting specific molecular pathways .
類似化合物との比較
Similar Compounds
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone, used in similar synthetic applications.
9,10-Dihydro-9-oxa-10-phosphaphenanthrene: Another compound with similar reactivity, used in flame retardants.
Uniqueness
9,10-dioxoanthracene-1-diazonium; hydrogen sulfate is unique due to its specific diazonium functionality, which allows for a wide range of chemical reactions and applications. Its ability to form stable diazonium salts makes it particularly valuable in organic synthesis .
特性
CAS番号 |
82-37-1 |
|---|---|
分子式 |
C14H8N2O6S |
分子量 |
332.29 g/mol |
IUPAC名 |
9,10-dioxoanthracene-1-diazonium;hydrogen sulfate |
InChI |
InChI=1S/C14H7N2O2.H2O4S/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
HUHDKWDLNBACFJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.OS(=O)(=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester](/img/structure/B8710046.png)



![1-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8710066.png)
![2-Amino-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B8710070.png)



